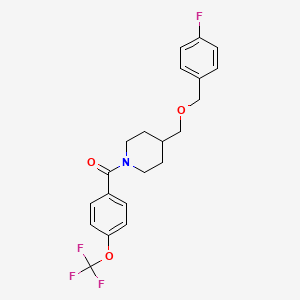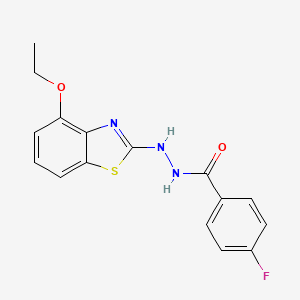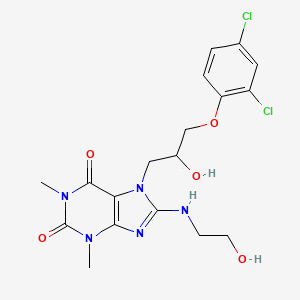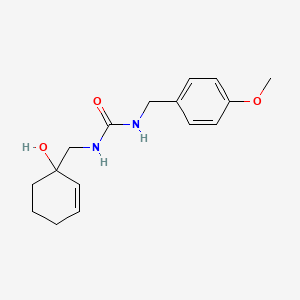
1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea, also known as FPMPU, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wissenschaftliche Forschungsanwendungen
Neurological Applications:
- Acetylcholinesterase Inhibitors: Compounds similar to 1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea have been explored for their potential as acetylcholinesterase inhibitors. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated significant antiacetylcholinesterase activity, indicating their potential in neurological research and treatment (Vidaluc et al., 1995).
Cancer Research:
- Aurora Kinase Inhibition: A compound structurally related to 1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea was identified as an Aurora kinase inhibitor, potentially useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Pharmacokinetics and Drug Metabolism:
- Disposition and Metabolism Studies: The disposition and metabolism of compounds similar to 1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea have been studied, providing insights into their pharmacokinetic properties. For example, research on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) contributed to understanding its metabolism and excretion in humans, which is crucial for drug development (Renzulli et al., 2011).
Antimicrobial Research:
- Antimicrobial Activity: Some urea derivatives, including those structurally related to 1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea, have shown promising antimicrobial activities. For instance, substituted benzoxazaphosphorin 2-yl ureas demonstrated significant antimicrobial properties, suggesting their potential use in combating microbial infections (Haranath et al., 2007).
Neuropeptide Research:
- Neuropeptide Y5 Receptor Antagonists: Research into the structure-activity relationships of trisubstituted phenyl urea derivatives, including those similar to 1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea, has led to the development of potent neuropeptide Y5 receptor antagonists. These findings have implications for the treatment of disorders related to this receptor system (Fotsch et al., 2001).
Radiopharmaceutical Research:
- PET Imaging Agents: Compounds structurally similar to 1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea have been developed for positron emission tomography (PET) imaging. For example, [(11)C]AZD8931, synthesized for imaging EGFR, HER2, and HER3 signaling in cancer, illustrates the potential of these compounds in diagnostic imaging (Wang et al., 2014).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c22-18-8-4-5-9-19(18)24-21(27)23-14-16-10-12-25(13-11-16)20(26)15-28-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUYZUIZEJRHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2800435.png)

![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2800437.png)

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B2800439.png)
![5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B2800441.png)



![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2800450.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide](/img/structure/B2800451.png)

![Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2800456.png)
